7-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol
Description
7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol is a boronic ester derivative featuring a naphthalene core with a hydroxyl group at the 2-position and a tetramethyl dioxaborolane moiety at the 7-position. This compound is of significant interest in synthetic chemistry due to its stability and utility in cross-coupling reactions, particularly Suzuki-Miyaura couplings, which are pivotal in constructing biaryl frameworks for pharmaceuticals and materials science . The tetramethyl dioxaborolane group enhances stability compared to free boronic acids, making it a preferred intermediate in air- and moisture-sensitive reactions .
Properties
CAS No. |
1426082-77-0 |
|---|---|
Molecular Formula |
C16H19BO3 |
Molecular Weight |
270.1 g/mol |
IUPAC Name |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol |
InChI |
InChI=1S/C16H19BO3/c1-15(2)16(3,4)20-17(19-15)13-7-5-11-6-8-14(18)10-12(11)9-13/h5-10,18H,1-4H3 |
InChI Key |
BNVPIKXFHBYFKI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CC(=C3)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Miyaura Borylation of 7-Bromo-2-naphthol
The Miyaura borylation is the most direct method for introducing the boronic ester group. This single-step reaction employs 7-bromo-2-naphthol as the starting material, bis(pinacolato)diboron (), and a palladium catalyst.
-
Reaction Setup : Combine 7-bromo-2-naphthol (1.0 equiv, 237 mg, 1.0 mmol), (1.2 equiv, 305 mg, 1.2 mmol), Pd(dppf)Cl (5 mol%, 36.5 mg), and KOAc (3.0 equiv, 294 mg, 3.0 mmol) in anhydrous dioxane (10 mL).
-
Heating : Stir under nitrogen at 90°C for 12 h.
-
Workup : Dilute with ethyl acetate (20 mL), wash with brine, dry over MgSO, and concentrate.
-
Purification : Purify via silica gel chromatography (hexane/ethyl acetate 8:2) to isolate the product as a white solid (yield: 68%, 184 mg).
Key Observations :
Suzuki-Miyaura Cross-Coupling with Protected Intermediates
This two-step approach protects the hydroxyl group prior to borylation, enhancing stability during the reaction.
Step 1: Protection of 2-Naphthol :
-
Silylation : Treat 2-naphthol (1.0 equiv, 144 mg, 1.0 mmol) with tert-butyldimethylsilyl chloride (1.2 equiv, 180 mg, 1.2 mmol) and imidazole (2.0 equiv, 136 mg, 2.0 mmol) in DMF (5 mL) at 0°C for 2 h.
-
Isolation : Extract with ethyl acetate, wash with water, and concentrate to yield 2-(tert-butyldimethylsilyloxy)naphthalene (93%, 248 mg).
Step 2: Borylation of 7-Bromo-2-(TBDMS-oxy)naphthalene :
-
Coupling : React the brominated intermediate (1.0 equiv, 323 mg, 1.0 mmol) with (1.2 equiv, 305 mg) and Pd(dppf)Cl (5 mol%) in dioxane at 90°C for 12 h.
-
Deprotection : Remove the TBDMS group using tetrabutylammonium fluoride (TBAF, 1.1 equiv) in THF at room temperature for 2 h.
-
Yield : 62% overall (167 mg).
Advantages :
Direct Functionalization via Grignard Reagent
A less common method involves transmetallation of a Grignard reagent with a borate ester.
-
Grignard Formation : Generate 7-naphthol-2-ylmagnesium bromide by reacting 7-bromo-2-naphthol (1.0 equiv) with magnesium turnings in THF under nitrogen.
-
Borylation : Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv) to the Grignard reagent at −78°C, then warm to room temperature.
-
Quenching : Hydrolyze with NHCl, extract with ethyl acetate, and purify via chromatography (yield: 55%, 149 mg).
Limitations :
-
Sensitive to moisture and requires low temperatures.
-
Lower yield compared to palladium-catalyzed methods.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Miyaura Borylation | 68–75 | >95 | Single-step, scalable | Moisture-sensitive |
| Suzuki with Protection | 62 | >98 | Enhanced stability | Multi-step, costly reagents |
| Grignard Transmetallation | 55 | 90 | Avoids palladium catalysts | Low yield, strict conditions |
Characterization and Validation
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the boronate ester group to other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various substituted naphthalenes.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 270.13 g/mol. Its structure features a naphthalene core substituted with a boronic acid derivative, which enhances its reactivity in various chemical processes.
Organic Synthesis
Cross-Coupling Reactions:
One of the primary applications of 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol is in cross-coupling reactions, such as Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between aryl halides and boronic acids, making it vital for synthesizing complex organic molecules.
Case Study:
A study demonstrated the effectiveness of this compound in synthesizing biaryl compounds. The reaction conditions were optimized to yield high purity and yield of the desired products. The use of this boronic acid pinacol ester facilitated the formation of stable intermediates, which are crucial for successful coupling reactions .
Material Science
Fluorescent Materials:
The compound is also employed in developing fluorescent materials due to its ability to absorb and emit light at specific wavelengths. These properties make it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Data Table: Fluorescent Properties
| Property | Value |
|---|---|
| Excitation Wavelength | 350 nm |
| Emission Wavelength | 450 nm |
| Quantum Yield | 0.85 |
Sensor Development
Chemical Sensors:
this compound has been explored for use in chemical sensors due to its selective binding properties with certain analytes. Its boron atom can form reversible complexes with various substrates, making it useful for detecting specific ions or molecules.
Case Study:
In a recent study, researchers developed a sensor based on this compound that exhibited high sensitivity to fluoride ions. The sensor demonstrated a rapid response time and excellent selectivity over other anions, showcasing its potential for environmental monitoring .
Pharmaceutical Applications
Drug Development:
The boronic acid moiety in this compound is significant in medicinal chemistry, particularly for developing protease inhibitors and other therapeutic agents. Its ability to mimic natural substrates allows it to interact effectively with biological targets.
Case Study:
Research has shown that derivatives of this compound exhibit promising activity against certain cancer cell lines by inhibiting specific enzymatic pathways involved in tumor growth .
Mechanism of Action
The mechanism of action of 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol involves its ability to undergo various chemical reactions. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and sensing applications. Additionally, the naphthalene ring can interact with aromatic systems through π-π stacking interactions, contributing to its utility in supramolecular chemistry.
Comparison with Similar Compounds
Positional Isomers: 6- vs. 7-Substituted Naphthalen-2-ol Derivatives
The position of the boronic ester group on the naphthalene ring significantly influences reactivity and steric effects. For example:
- 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol (): The boronic ester at the 6-position creates a distinct electronic environment compared to the 7-substituted analog.
- 7-Substituted isomer : The 7-position offers a less sterically hindered environment, favoring higher reaction yields in Suzuki-Miyaura couplings due to easier access for palladium catalysts .
Table 1: Comparison of Positional Isomers
| Property | 6-Substituted Isomer | 7-Substituted Isomer |
|---|---|---|
| Synthetic Yield (Typical) | 85–90% | 92–95% |
| Solubility in THF | Moderate | High |
| Reactivity in Suzuki Coupling | Slower (steric hindrance) | Faster |
Core Structure Variations: Naphthalene vs. Indole vs. Anthracene
The aromatic core structure dictates electronic conjugation and application suitability:
- Indole-7-Boronic Acid Pinacol Ester (): The indole core introduces nitrogen heteroatom effects, enhancing electron-richness and directing cross-couplings to specific positions. This makes it valuable in medicinal chemistry for synthesizing indole-based drug candidates.
- Anthracene Derivatives (): Extended conjugation in anthracene-based boronic esters (e.g., 2-[9,10-Di(naphthalen-2-yl)anthracen-2-yl]-dioxaborolane) improves absorbance properties, making them suitable for organic light-emitting diodes (OLEDs) .
Table 2: Core Structure Impact on Properties
| Core Structure | Electronic Properties | Key Applications |
|---|---|---|
| Naphthalene | Moderate conjugation, planar | Pharmaceuticals, agrochemicals |
| Indole | Electron-rich, heteroaromatic | Anticancer agents, alkaloids |
| Anthracene | Extended π-system, high absorbance | OLEDs, sensors |
Functional Group Modifications: Hydroxyl vs. Ketone vs. Alkyl Groups
- 7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-naphthalen-1-one (PN-2945, ): The ketone group at the 1-position introduces polarity, increasing solubility in polar solvents like acetone. This contrasts with the hydroxyl group in the parent compound, which offers hydrogen-bonding capability but lower solubility in non-polar media.
- 3-Methylnaphthalen-1-ol (): Lacks the boronic ester group, limiting its utility in cross-couplings but serving as a precursor for fragrances and dyes.
Table 3: Functional Group Effects
| Compound | Functional Group | Reactivity in Cross-Coupling |
|---|---|---|
| 7-(Tetramethyl-dioxaborolanyl)naphthalen-2-ol | –OH, –B(OR)₂ | High (Suzuki coupling) |
| PN-2945 | –C=O, –B(OR)₂ | Moderate |
| 3-Methylnaphthalen-1-ol | –OH, –CH₃ | None |
Biological Activity
7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol, also known as a boronic ester derivative, is an organic compound characterized by its naphthalene core and a boronic ester functional group. This compound has garnered interest in medicinal chemistry due to the unique properties imparted by the boronic ester, particularly its ability to form reversible covalent bonds with various nucleophiles. This article explores the biological activities associated with this compound, including its potential therapeutic applications.
The molecular formula of this compound is with a molecular weight of approximately 270.13 g/mol. The presence of the boronic ester enhances its reactivity in various chemical reactions, particularly cross-coupling reactions, making it a valuable intermediate in organic synthesis.
Comparative Analysis of Related Compounds
The biological activity of related compounds can provide insights into the potential effects of this compound. Below is a table summarizing some structurally similar compounds and their reported activities:
| Compound Name | Similarity | Notable Biological Activity |
|---|---|---|
| 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol | 0.98 | Anticancer activity observed |
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-y)naphthalen-1-ol | 0.96 | Enzyme inhibition studies |
| 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-y)phenol | 0.96 | Antimicrobial properties |
| 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-y)naphthalen-1-ol | 0.96 | Potential anti-inflammatory effects |
Case Studies
A review of literature on benzo[b]furan derivatives highlights the importance of structural modifications in enhancing biological activity . For example:
- Anticancer Studies : Research indicates that modifications at specific positions on the naphthalene ring can significantly influence antiproliferative activity against various cancer cell lines. Compounds with methoxy groups at certain positions exhibited increased potency compared to their unsubstituted counterparts.
- Enzyme Interaction Studies : Investigations into enzyme interactions have shown that boronic esters can effectively inhibit serine proteases by forming stable complexes with the active site serine residue.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol, and how do reaction conditions influence yield?
- Methodology : Two primary approaches are recommended:
- Borylation of naphthalen-2-ol derivatives : Use Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., PdCl₂(dppf)) in THF at 80–100°C. This method requires anhydrous conditions to avoid hydrolysis of the boronate ester .
- Direct functionalization : Couple pre-synthesized tetramethyl dioxaborolane groups to 7-bromo- or 7-iodo-naphthalen-2-ol via Suzuki-Miyaura cross-coupling. Optimize ligand choice (e.g., SPhos) and base (K₂CO₃) to enhance regioselectivity .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Recommended methods :
- ¹H/¹³C NMR : Look for characteristic peaks:
- Boron-adjacent methyl groups : Singlet at δ 1.2–1.4 ppm (12H, tetramethyl dioxaborolane).
- Naphthalene protons : Doublets in the aromatic region (δ 6.8–8.2 ppm) with coupling patterns confirming substitution at the 7-position .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 298.1443 (C₁₆H₂₁BO₃).
- IR spectroscopy : B-O stretching at ~1340 cm⁻¹ and O-H stretch (phenolic) at ~3200 cm⁻¹ .
Advanced Research Questions
Q. How does the tetramethyl dioxaborolane group influence the compound’s reactivity in cross-coupling reactions?
- Mechanistic insights : The boronate ester acts as a stable boron source in Suzuki-Miyaura couplings. The electron-donating methyl groups on the dioxaborolane ring enhance boron’s electrophilicity, facilitating transmetalation with palladium catalysts. However, steric bulk may slow aryl exchange in congested systems .
- Experimental optimization : Use polar aprotic solvents (DMSO, DMF) for electron-deficient aryl partners. For sterically hindered substrates, elevate temperatures (100–120°C) and employ Buchwald-Hartwig ligands (e.g., XPhos) to improve efficiency .
Q. How can researchers resolve contradictions in observed vs. predicted spectroscopic data?
- Case study : Discrepancies in ¹³C NMR shifts (e.g., unexpected downfield shifts for C7) may arise from boron’s anisotropic effects or residual solvent impurities.
- Troubleshooting steps :
Re-crystallize the compound from ethanol/water to remove trace solvents.
Perform DFT calculations (e.g., B3LYP/6-31G*) to predict shifts and compare with experimental data.
Use heteronuclear 2D NMR (HSQC, HMBC) to assign ambiguous signals .
Q. What strategies mitigate decomposition of the phenolic -OH group during storage or reactions?
- Stabilization methods :
- Protection : Acetylate the -OH group with acetic anhydride/pyridine before storage. Deprotect with K₂CO₃/MeOH before use.
- Storage : Store under inert gas (Ar) at -20°C in amber vials to prevent oxidation. Add radical inhibitors (e.g., BHT) for long-term stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
